N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide
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Overview
Description
“N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide” is a complex organic compound. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . Nitriles are organic compounds that have a −C≡N functional group .
Synthesis Analysis
The synthesis of cyanoacetamides, which are similar to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of nanomaterials, which include some organic compounds, can be analyzed using thermal analysis techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), differential thermal analysis (DTA), dynamic mechanical analysis (DMA), and thermomechanical analysis (TMA) .Scientific Research Applications
Inducing Systemic Acquired Resistance (SAR) in Plants
N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide, also known as NCI, has been characterized as an effective SAR inducer in both rice and tobacco plants . Soil drench application of NCI induces a broad range of disease resistance in these plants . More specifically, it triggers PR gene expression in tobacco . This suggests that NCI induces SAR by triggering signaling at the same level as or downstream of salicylic acid (SA) accumulation .
Enhancing Disease Resistance in Rice and Tobacco
NCI has been found to induce a broad range of disease resistance in rice and tobacco . This is particularly significant as it suggests that NCI could be used as a potent tool in enhancing the disease resistance of these economically important crops .
Use in Biocatalysis Reactions
Regioselective nitrilases have been found to be particularly useful in the synthesis of a series of high-value fine chemicals and pharmaceuticals . NCI, due to its excellent regio-, chemo- and stereoselectivity, is of interest for a variety of applications . It has been found to be particularly useful in the synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin .
Control of Rice Blast
NCI was identified in a screen of 2-chloroisonicotinamide derivatives for control of rice blast . This suggests that NCI could be used as a potent tool in controlling this devastating disease of rice .
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(10-9-18)17(20)16-11-15(16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15-16H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUVQMRBUKMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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